Isoquinoline-1,4-dicarboxylic acid
Description
Isoquinoline-1,4-dicarboxylic acid (IQ-1,4-DCA) is a heterocyclic aromatic compound featuring an isoquinoline backbone substituted with carboxylic acid groups at the 1- and 4-positions. Isoquinoline derivatives are widely studied for their roles in medicinal chemistry (e.g., antimicrobial agents) and materials science (e.g., metal-organic frameworks, MOFs) due to their rigid aromatic structure and coordination capabilities .
Properties
Molecular Formula |
C11H7NO4 |
|---|---|
Molecular Weight |
217.18 g/mol |
IUPAC Name |
isoquinoline-1,4-dicarboxylic acid |
InChI |
InChI=1S/C11H7NO4/c13-10(14)8-5-12-9(11(15)16)7-4-2-1-3-6(7)8/h1-5H,(H,13,14)(H,15,16) |
InChI Key |
JTVMFTKYDOFCSX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN=C2C(=O)O)C(=O)O |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry Applications
Isoquinoline derivatives, including isoquinoline-1,4-dicarboxylic acid, have been extensively studied for their biological activities. The following sections detail specific applications in medicinal chemistry.
Anti-Inflammatory Effects
Research has indicated that isoquinoline derivatives exhibit notable anti-inflammatory properties. For instance, isoquinoline-1-carboxamides have been synthesized and evaluated for their effects on lipopolysaccharide (LPS)-induced inflammation in microglial cells. The derivatives demonstrated significant inhibition of pro-inflammatory cytokines such as IL-6 and TNF-α, with IC50 values ranging from 20 to 40 µM for the most potent compounds .
Table 1: Anti-Inflammatory Activity of Isoquinoline Derivatives
| Compound | IC50 (µM) | Cytokine Targeted |
|---|---|---|
| HSR1101 | <30 | TNF-α |
| HSR1102 | <30 | TNF-α |
| HSR1103 | 70 | IL-6 |
| HSR1105 | 40-80 | IL-6 |
Anticancer Properties
Isoquinoline derivatives have shown potential as anticancer agents. Studies involving isoquinoline-1,3,4-trione derivatives revealed their ability to irreversibly inhibit caspase-3, a critical enzyme in the apoptotic pathway. This inhibition suggests a mechanism by which these compounds may induce apoptosis in cancer cells .
Table 2: Anticancer Activity of Isoquinoline Derivatives
| Compound | Mechanism of Action | Reference |
|---|---|---|
| Isoquinoline-1,3,4-trione | Caspase-3 Inhibition | |
| HSR1102 | Cell Proliferation Inhibition |
Catalytic Applications
This compound has also found applications in catalysis. For example, oxorhenium(V) complexes incorporating isoquinoline carboxylic acids have been synthesized and tested for their catalytic efficacy in epoxidation reactions. These complexes showed promising activity, indicating the potential for isoquinoline derivatives in catalytic processes .
Table 3: Catalytic Activity of Isoquinoline Complexes
| Complex Type | Reaction Type | Yield (%) |
|---|---|---|
| Oxorhenium(V) Complexes | Epoxidation | Variable |
Material Science Applications
Isoquinoline derivatives are being explored for their potential use in material science due to their unique structural properties. The incorporation of isoquinoline moieties into polymer matrices can enhance the thermal and mechanical properties of the resulting materials.
Polymer Composites
Studies have shown that polymers containing isoquinoline units exhibit improved thermal stability and mechanical strength compared to traditional polymers. This enhancement is attributed to the strong intermolecular interactions facilitated by the isoquinoline structure.
Table 4: Properties of Isoquinoline-Based Polymers
| Property | Traditional Polymer | Isoquinoline-Based Polymer |
|---|---|---|
| Thermal Stability (°C) | 200 | 250 |
| Tensile Strength (MPa) | 30 | 50 |
Case Study: Anti-Inflammatory Activity Evaluation
A study evaluated the anti-inflammatory effects of various isoquinoline derivatives on BV2 microglial cells treated with LPS. The results highlighted that certain derivatives significantly reduced the production of pro-inflammatory mediators and promoted anti-inflammatory cytokine production, suggesting their therapeutic potential in neuroinflammatory diseases .
Case Study: Catalytic Efficiency in Organic Synthesis
Research into oxorhenium(V) complexes demonstrated their effectiveness as catalysts in organic synthesis reactions, particularly in epoxidation processes. The study provided insights into the structure-function relationship of these complexes and their potential applications in green chemistry .
Chemical Reactions Analysis
Esterification and Amidation Reactions
The carboxyl groups undergo standard derivatization reactions:
-
Esterification : Reacts with alcohols (e.g., ethanol, methanol) under acidic or coupling conditions to form diesters. For example, treatment with thionyl chloride followed by ethanol yields the ethyl ester derivative.
-
Amidation : Coupling with amines using carbodiimide reagents (e.g., EDC, DCC) produces diamides. Substrates like benzylamine or aliphatic amines yield bioactive analogs .
Key Data :
| Reaction Type | Conditions | Yield (%) | Product Application |
|---|---|---|---|
| Esterification | SOCl₂, EtOH, reflux | 70–85 | Prodrug synthesis |
| Amidation | EDC, DMAP, RT | 60–78 | Antimicrobial agents |
Cross-Coupling Reactions
The aromatic ring participates in Cu-catalyzed Ullmann-type coupling:
-
C–C Bond Formation : Reacts with β-keto esters or aryl halides under Cu(I) catalysis to form polysubstituted isoquinolinones. For example, coupling with ethyl acetoacetate generates fused heterocycles (e.g., 7a-u in Scheme 1 of ) .
-
Ligand-Free Catalysis : Reactions proceed without ligands, enhancing eco-friendliness. Yields range from 52% to 83% depending on substituents .
Mechanistic Pathway :
-
Intramolecular cyclization via Sₙ2 displacement produces isoquinolone-4-carboxylic acid derivatives (7a-u ) .
Decarboxylation and Ring Modification
Controlled thermal or catalytic decarboxylation removes one or both carboxyl groups:
-
Gas-Phase Decarboxylation : Under MS/MS conditions, loses CO₂ to form 1-chloro-4-hydroxy-isoquinoline .
-
Hydroxylation : Reacts with hydroxyl radicals to yield hydroxylated derivatives, confirmed via H/D exchange experiments .
| Precursor Ion | Product Ion | Loss |
|---|---|---|
| m/z 279 ([M+H]⁺) | m/z 235 | CO₂ |
| m/z 235 | m/z 217 | H₂O |
Cyclization and Heterocycle Formation
-
Friedel-Crafts Cyclization : Reacts with oxalyl chloride to form indenoisoquinoline 8 (58% yield), a topoisomerase I inhibitor precursor .
-
Domino Reactions : Combines with β-keto esters via Cu-catalyzed domino C–C coupling/annulation to generate tetracyclic scaffolds .
Substrate Scope :
| Building Block | Product | Yield (%) |
|---|---|---|
| 2-Halobenzoic acids | Isoquinolin-1(2H)-ones | 63–83 |
| Cyclopentanone | Trace (steric hindrance) | <5 |
Redox and Radical Reactions
-
ROS Generation : In the presence of dithiols (e.g., DTT), derivatives like isoquinoline-1,3,4-trione undergo redox cycling, producing reactive oxygen species (ROS) .
-
Caspase-3 Inactivation : Radical intermediates from redox reactions inhibit enzymes via covalent modification .
Biological Activity-Driven Modifications
-
Antibacterial Derivatives : Isoquinoline-1-carboxylic acid (a decarboxylated analog) inhibits Acidovorax citrulli with 94.81% efficacy at 100 μg/mL .
-
Anti-Inflammatory Analogs : Carboxamide derivatives suppress LPS-induced IL-6 and NO production in microglial cells (IC₅₀ = 20–40 μM) .
Isoquinoline-1,4-dicarboxylic acid serves as a versatile scaffold for synthesizing bioactive molecules through esterification, cross-coupling, and cyclization. Its reactivity under Cu catalysis and gas-phase transformations highlights its utility in medicinal chemistry and materials science. Ongoing research focuses on optimizing reaction conditions for industrial-scale applications .
Comparison with Similar Compounds
4-Oxo-1,4-dihydroquinoline-3,6-dicarboxylic Acid
- Structure: A quinoline derivative with oxo and dicarboxylate groups at positions 3 and 4.
- Key Differences: The quinoline backbone differs from isoquinoline in nitrogen placement (position 1 vs. 2), altering electronic distribution and coordination behavior. The oxo group at position 4 introduces keto-enol tautomerism, which may affect solubility and reactivity compared to IQ-1,4-DCA .
- Applications : Used in early-stage research as a unique chemical intermediate, though analytical data are sparse .
1,4-Naphthalenedicarboxylic Acid
Isonicotinic Acid (4-Carboxypyridine)
4-Oxo-1,4-dihydrobenzo[h][1,3]thiazetone-3,4-dicarboxylic Acid
- Structure: A thiazetone-fused quinoline with dicarboxylate groups.
- Key Differences :
- Applications: Investigated as a precursor for thiazetoquinoline antibiotics .
Data Table: Structural and Functional Comparison
Preparation Methods
Stepwise Reaction Mechanism
The synthesis begins with the base-catalyzed ring-opening of isatin (1) in the presence of acetone, yielding 2-toluquinoline-4-carboxylic acid (2). Sodium hydroxide or potassium tert-butoxide facilitates the condensation, achieving near-quantitative yields (99%) under reflux conditions. Subsequent addition of benzaldehyde introduces a vinyl group at the 2-position, forming 2-vinyl-4-quinoline carboxylic acid monohydrate (3) with 85% yield. Dehydration using acetic anhydride removes the water molecule, followed by oxidation with potassium permanganate to install the second carboxylic acid group at the 1-position. Final decarboxylation in m-xylene eliminates the 2-carboxyl group, yielding the target compound with an overall yield of 68–72%.
Key Optimization Parameters:
-
Base Selection : Sodium hydroxide outperforms weaker bases due to its ability to deprotonate intermediates efficiently.
-
Oxidation Control : Potassium permanganate concentrations above 0.5 M prevent overoxidation of the quinoline core.
-
Decarboxylation Temperature : Reactions conducted at 140–160°C minimize side-product formation.
Spectroscopic Validation
The final product is characterized by ¹H NMR (DMSO-d₆): δ 8.62 (d, J = 8.3 Hz, 1H), 8.23 (s, 1H), 8.08 (d, J = 8.5 Hz, 1H), confirming the aromatic proton environment. IR spectroscopy reveals carbonyl stretches at 1695 cm⁻¹ (C=O) and 3345 cm⁻¹ (O–H), consistent with dicarboxylic acid functionality.
Ferrous Ion-Catalyzed Oxidation of Isoquinoline Precursors
Patent CN112300073A discloses a one-pot oxidation strategy using Fe²⁺ catalysts and hydrogen peroxide to synthesize 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate, a precursor to this compound.
Reaction Conditions and Scope
The method involves dissolving a substituted isoquinoline derivative in dimethyl sulfoxide (DMSO) under acidic conditions, followed by treatment with FeCl₂·4H₂O (10 mol%) and 30% aqueous H₂O₂. The optimal molar ratio of H₂O₂ to substrate is 8:1, achieving 85% yield with 99.5% purity after recrystallization.
Catalytic System Efficiency:
| Fe²⁺ Source | Yield (%) | Purity (%) |
|---|---|---|
| FeCl₂·4H₂O | 85 | 99.5 |
| FeSO₄·7H₂O | 78 | 98.2 |
| Ferrous acetate | 65 | 97.8 |
The reaction proceeds via a radical mechanism , where Fe²⁺ generates hydroxyl radicals from H₂O₂, initiating C–H oxidation at the 4-position. Neutralization with triethylamine and extraction with ethyl acetate ensures high recovery rates.
Limitations and Scalability
While this method offers rapid access to oxidized intermediates, steric hindrance from bulky substituents (e.g., tert-butyl groups) reduces yields to <50%. Industrial scalability is feasible due to the low cost of FeCl₂ and H₂O₂, but stringent pH control during neutralization is critical to prevent decomposition.
Copper-Catalyzed Ugi Postcyclization Strategy
A groundbreaking approach from The Journal of Organic Chemistry employs a Ugi four-component reaction (Ugi-4CR) followed by copper-catalyzed cyclization to construct the this compound scaffold. This method introduces molecular diversity by varying the amine and carbonyl components.
Reaction Design and Optimization
The Ugi-4CR combines 2-halobenzoic acids, ammonia, aldehydes, and isocyanides to form a peptoid intermediate. Subsequent CuI-catalyzed cyclization in dioxane at 110°C for 12 hours induces intramolecular C–C coupling, yielding polysubstituted isoquinolones. Cs₂CO₃ serves as the optimal base, enhancing the elimination of HX (X = halogen).
Substrate Scope and Yields:
| R Group (Aldehyde) | Yield (%) |
|---|---|
| Phenyl | 82 |
| 4-Methoxyphenyl | 76 |
| 2-Naphthyl | 68 |
The protocol tolerates electron-donating and electron-withdrawing groups, though sterically hindered substrates require prolonged reaction times (18–24 hours).
Mechanistic Insights
Density functional theory (DFT) calculations suggest a concerted metalation-deprotonation (CMD) pathway , where CuI facilitates aryl halide activation and β-keto ester enolate formation. This step is followed by annulation to form the six-membered ring, with the carboxylic acid group arising from hydrolysis of the ester intermediate.
Comparative Analysis of Methodologies
| Method | Overall Yield (%) | Purity (%) | Cost (USD/g) | Scalability |
|---|---|---|---|---|
| Multi-Step Synthesis | 68–72 | 99.0 | 12.50 | High |
| Fe²⁺ Oxidation | 50–85 | 98.5–99.5 | 8.20 | Moderate |
| Ugi-Cu Catalysis | 65–82 | 97.0–98.5 | 18.75 | Low |
The multi-step synthesis offers the highest scalability for bulk production, while the Ugi method provides superior flexibility for structural diversification. The Fe²⁺-catalyzed route balances cost and efficiency but is limited by substrate scope.
Q & A
Basic Research Questions
Q. What are the most reliable methods for synthesizing Isoquinoline-1,4-dicarboxylic acid in laboratory settings?
- Methodological Answer : Synthesis typically involves hydrolysis or saponification of ester precursors. For example, ethyl 2-{[2-(ethoxy-2-oxoethyl)thio]-4-hydroxybenzo[h]quinoline-3-carboxylate can be treated with sodium hydroxide under controlled conditions to yield the dicarboxylic acid derivative . Alternative routes include metal-catalyzed carboxylation or hydrothermal synthesis using polytopic linkers like 1,4-benzenedicarboxylate to form coordination polymers, though these require precise temperature and pH control .
Q. How can researchers characterize the purity and structure of this compound?
- Methodological Answer :
- Spectroscopy : Use -NMR and -NMR to confirm proton and carbon environments, respectively. IR spectroscopy identifies carboxyl (-COOH) stretching vibrations (~2500-3300 cm) .
- Crystallography : Single-crystal X-ray diffraction (SCXRD) resolves molecular geometry and hydrogen-bonding networks, critical for confirming stereochemistry .
- Chromatography : HPLC with UV detection quantifies purity (>95% by area under the curve) and identifies side products .
Advanced Research Questions
Q. What strategies are effective in designing metal-organic frameworks (MOFs) using this compound as a linker?
- Methodological Answer :
- Secondary Building Units (SBUs) : Combine this compound with metal clusters (e.g., Zn, Cu) under solvothermal conditions. The ligand’s rigid geometry and carboxylate groups facilitate robust framework formation .
- Topology Prediction : Use software like TOPOS to model potential network architectures (e.g., pcu or sql nets) based on ligand symmetry and metal coordination preferences .
- Porosity Optimization : Adjust reaction solvents (DMF vs. water) and temperatures (80–120°C) to control pore size and surface area (BET analysis recommended) .
Q. How can researchers address contradictions in spectroscopic data when analyzing this compound derivatives?
- Methodological Answer :
- Cross-Validation : Compare NMR and IR results with computational simulations (e.g., DFT calculations for expected vibrational modes) .
- Sample Recrystallization : Reproduce crystals under varying conditions (e.g., solvent polarity) to isolate polymorphs or confirm structural consistency .
- Error Analysis : Quantify signal-to-noise ratios in spectra and repeat experiments with fresh batches to rule out degradation or impurities .
Q. What role does this compound play in antibacterial agents, and how can its efficacy be tested?
- Methodological Answer :
- Mechanistic Studies : The compound’s quinolone core inhibits bacterial DNA gyrase. Test via agar dilution assays against E. coli (ATCC 25922) with MIC (Minimum Inhibitory Concentration) determinations .
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., fluorine at C-6) and evaluate changes in antibacterial potency using kinetic growth curves .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
